

"6-Bromo-1,2,4-triazin-3-amine" properties and characteristics

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Bromo-1,2,4-triazin-3-amine**

Cat. No.: **B1631932**

[Get Quote](#)

An In-Depth Technical Guide to **6-Bromo-1,2,4-triazin-3-amine**: Properties, Synthesis, and Applications in Drug Discovery

Introduction

6-Bromo-1,2,4-triazin-3-amine is a heterocyclic organic compound that has emerged as a pivotal building block in the field of medicinal chemistry. Its unique structural arrangement, featuring a 1,2,4-triazine core substituted with both a reactive bromine atom and an amino group, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of **6-Bromo-1,2,4-triazin-3-amine**, covering its fundamental properties, validated synthesis protocols, chemical reactivity, and significant applications, particularly in the development of targeted therapeutics. The strategic importance of this molecule lies in its utility as a scaffold for creating libraries of compounds with diverse biological activities, most notably as kinase inhibitors for cancer therapy.^[1]

Section 1: Physicochemical and Structural Characteristics

The utility of **6-Bromo-1,2,4-triazin-3-amine** in synthetic chemistry is underpinned by its distinct physicochemical properties. Understanding these characteristics is essential for its proper handling, reaction optimization, and analytical characterization.

Key Properties Summary

Property	Value	Reference
CAS Number	69249-22-5	[2] [3] [4]
Molecular Formula	C ₃ H ₃ BrN ₄	[3] [4] [5]
Molecular Weight	174.99 g/mol	[1] [2] [4]
Appearance	Solid / Powder	[3]
Purity	Typically ≥98%	[6]
Density	~1.998 g/cm ³	[5]
Boiling Point	373.6 °C at 760 mmHg	[1] [5]
Flash Point	179.7 °C	[5]
IUPAC Name	6-bromo-1,2,4-triazin-3-amine	[4]
SMILES	C1=C(N=NC(=N1)N)Br	[1] [4]
InChI Key	WIBIPFPOGMLYJQ- UHFFFAOYSA-N	[3] [4]

Structural Analysis

The structure of **6-Bromo-1,2,4-triazin-3-amine** is defined by three key features:

- The 1,2,4-Triazine Ring: This nitrogen-rich heterocycle is electron-deficient, which influences the reactivity of its substituents.
- The 3-Amino Group: The exocyclic amine at the C3 position is a nucleophilic center, allowing for straightforward derivatization through reactions like acylation and alkylation.[\[7\]](#)
- The 6-Bromo Substituent: The bromine atom at the C6 position is a crucial functional handle. It serves as an effective leaving group in nucleophilic aromatic substitution reactions and is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide array of carbon and heteroatom substituents.

Chemical structure of **6-Bromo-1,2,4-triazin-3-amine**.

Section 2: Synthesis and Purification

The most common and efficient synthesis of **6-Bromo-1,2,4-triazin-3-amine** involves the regioselective bromination of its parent compound, 3-Amino-1,2,4-triazine.[2]

Rationale for Synthetic Approach

The chosen method utilizes N-bromosuccinimide (NBS) as the brominating agent in a polar aprotic solvent like N,N-dimethylformamide (DMF). This approach is favored for several reasons:

- **High Regioselectivity:** The electron-deficient nature of the triazine ring directs the electrophilic bromination to the C6 position.
- **Mild Reaction Conditions:** The reaction proceeds efficiently at temperatures ranging from 0 °C to room temperature, which helps to minimize side reactions and preserve the integrity of the starting material and product.[2][8]
- **High Yield:** This method consistently produces the desired product in good yields, often exceeding 80%. [2][8]
- **Simple Work-up:** The product can be isolated through simple filtration after neutralization, making the protocol suitable for large-scale production.[8]

Detailed Synthesis Protocol

This protocol is a self-validating system for the preparation of **6-Bromo-1,2,4-triazin-3-amine**.

Materials and Equipment:

- 3-Amino-1,2,4-triazine (1.0 eq)
- N-bromosuccinimide (NBS) (1.0 eq)
- N,N-dimethylformamide (DMF)
- Sodium hydroxide (NaOH) for neutralization
- Ice bath

- Magnetic stirrer and stir bar
- Round-bottom flask
- Dropping funnel
- Buchner funnel and filtration apparatus

Step-by-Step Procedure:

- Dissolution: Dissolve 3-Amino-1,2,4-triazine (e.g., 0.96 g, 10 mmol) in 100 mL of DMF in a round-bottom flask with vigorous stirring.[\[8\]](#)
- Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.
- NBS Addition: In a separate flask, dissolve NBS (e.g., 1.78 g, 10 mmol, note: some protocols use a large excess, but equimolar is often sufficient for initial trials) in 100 mL of DMF.[\[8\]](#)
Transfer this solution to a dropping funnel.
- Reaction: Add the NBS solution dropwise to the stirred solution of 3-Amino-1,2,4-triazine over 30-60 minutes, ensuring the internal temperature is maintained between 0 and 30 °C.[\[2\]](#)
[\[8\]](#)
- Stirring: After the addition is complete, allow the reaction mixture to stir for 12 hours at room temperature.[\[2\]](#)
- Neutralization & Precipitation: Add solid sodium hydroxide or a concentrated solution to neutralize the reaction mixture. This will cause the product to precipitate out of the solution.
[\[8\]](#)
- Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
- Washing & Drying: Wash the solid with cold water and then a minimal amount of cold ethanol or diethyl ether to remove residual DMF and impurities. Dry the collected product under vacuum to obtain 3-Amino-6-bromo-1,2,4-triazine. A typical yield is around 81.7%.[\[2\]](#)[\[8\]](#)

Synthesis workflow for **6-Bromo-1,2,4-triazin-3-amine**.

Section 3: Applications in Medicinal Chemistry and Drug Discovery

6-Bromo-1,2,4-triazin-3-amine is not typically a final drug product but rather a high-value intermediate used to construct more complex active pharmaceutical ingredients (APIs).

Role as a c-MET Kinase Inhibitor Intermediate

One of the most notable applications of this compound is as an intermediate in the synthesis of c-MET kinase inhibitors, such as Capmatinib.^[1] The c-MET receptor tyrosine kinase is a well-validated oncogene target; its dysregulation is implicated in numerous cancers, driving tumor growth, proliferation, and metastasis. **6-Bromo-1,2,4-triazin-3-amine** serves as a core scaffold onto which other functionalities can be built, often through Suzuki or other cross-coupling reactions at the C6-bromo position, to create potent and selective inhibitors.

Versatility in Chemical Synthesis

The dual functionality of the molecule allows for orthogonal chemical modifications, making it an ideal building block for combinatorial chemistry and library synthesis.

Key reaction pathways for derivatizing the core molecule.

The 1,2,4-triazine moiety itself is a known pharmacophore found in various biologically active compounds, including antimicrobial and anticancer agents.^{[9][10]} The ability to readily diversify the **6-Bromo-1,2,4-triazin-3-amine** scaffold allows researchers to fine-tune properties like solubility, potency, and selectivity.

Section 4: Safety, Handling, and Storage

Proper handling and storage are critical to maintain the compound's integrity and ensure laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS), **6-Bromo-1,2,4-triazin-3-amine** is classified with several hazards.^[4]

- H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.^[11]

- H317: May cause an allergic skin reaction.[4]
- Additional potential hazards: May cause skin, eye, and respiratory irritation.[4][12]

Handling and Personal Protective Equipment (PPE)

- Always handle in a well-ventilated area, preferably within a chemical fume hood.[11][13]
- Wear suitable protective clothing, including a lab coat, chemical-impermeable gloves (e.g., nitrile), and safety goggles or a face shield.[11][13]
- Avoid the formation of dust and aerosols. Use non-sparking tools.[11]
- In case of accidental release, evacuate the area and use appropriate containment methods to collect the spill.[11]

Storage Conditions

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][11]
- The recommended storage temperature is between 0 °C and 6 °C.[5]
- Keep away from incompatible materials such as strong oxidizing agents, strong acids, and sources of heat or ignition.[5][13]

Conclusion

6-Bromo-1,2,4-triazin-3-amine stands out as a highly valuable and versatile chemical intermediate. Its well-defined physicochemical properties, straightforward and high-yielding synthesis, and predictable reactivity make it an indispensable tool for medicinal chemists. Its proven role in the construction of advanced therapeutic agents, particularly kinase inhibitors, underscores its importance in modern drug discovery pipelines. This guide provides the foundational knowledge required for researchers to confidently and safely utilize this powerful building block in their synthetic and drug development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Bromo-1,2,4-triazin-3-amine | 69249-22-5 | UCA24922 [biosynth.com]
- 2. 6-broMo-1,2,4-triazin-3-aMine synthesis - chemicalbook [chemicalbook.com]
- 3. 6-Bromo-1,2,4-triazin-3-amine | CymitQuimica [cymitquimica.com]
- 4. 6-Bromo-1,2,4-triazin-3-amine | C3H3BrN4 | CID 15332564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 6-Bromo-1,2,4-triazin-3-amine | 69249-22-5 | Benchchem [benchchem.com]
- 8. 6-broMo-1,2,4-triazin-3-aMine | 69249-22-5 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. ["6-Bromo-1,2,4-triazin-3-amine" properties and characteristics]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1631932#6-bromo-1-2-4-triazin-3-amine-properties-and-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com